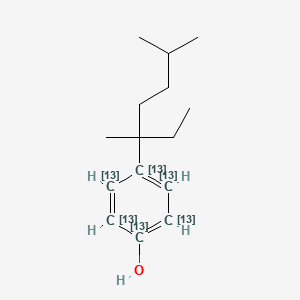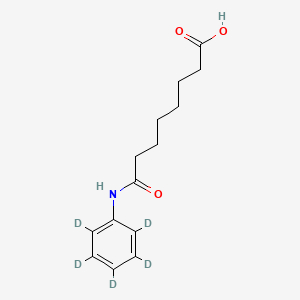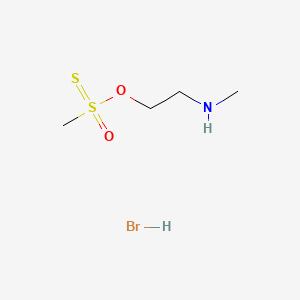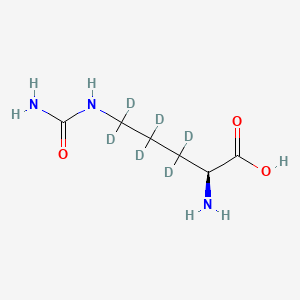
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid (NNK) is a potent carcinogen found in tobacco smoke. It is known to cause lung cancer, pancreatic cancer, and other types of cancer. NNK is formed from nicotine during the curing and processing of tobacco leaves.
Mechanism of Action
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid also induces oxidative stress and inflammation, which can further contribute to the development of cancer.
Biochemical and Physiological Effects:
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, oxidative stress, and inflammation. It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid has been shown to induce cancer in laboratory animals and to be a potent carcinogen in humans.
Advantages and Limitations for Lab Experiments
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is a useful tool for studying the mechanisms of carcinogenesis. It is a potent carcinogen that can induce cancer in laboratory animals, making it a useful model for studying the effects of carcinogens on cells and tissues. However, 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is also highly toxic, and care must be taken when handling and using it in laboratory experiments.
Future Directions
There are many future directions for research on 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid. One area of research is the development of new methods for synthesizing 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid that are more efficient and environmentally friendly. Another area of research is the development of new treatments for cancer that target the mechanisms of carcinogenesis. Finally, there is a need for more research on the effects of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid on human health and the environment.
Synthesis Methods
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is synthesized by nitrosation of nicotine. The process involves the reaction of nicotine with nitrite and acid in the presence of oxygen. The resulting product is then purified and analyzed for purity.
Scientific Research Applications
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is widely used in scientific research to study the mechanisms of carcinogenesis. It is used to induce cancer in laboratory animals and to study the effects of carcinogens on cells and tissues. 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid has been shown to cause DNA damage, oxidative stress, and inflammation, which are all known to contribute to the development of cancer.
properties
CAS RN |
1330277-38-7 |
|---|---|
Product Name |
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid |
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
226.25 |
IUPAC Name |
4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)/i1D3 |
InChI Key |
NZSNJPDBPMIBSP-FIBGUPNXSA-N |
SMILES |
CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |
synonyms |
Iso-NNAC-d3; γ-[(Methyl-d3)nitrosoamino]-3-pyridinebutanoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)



![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)